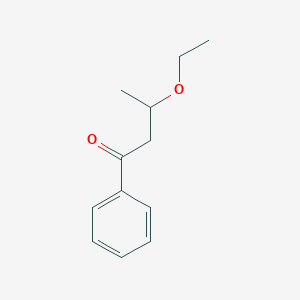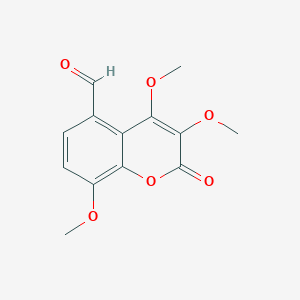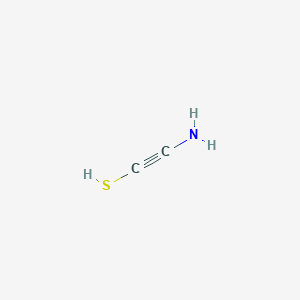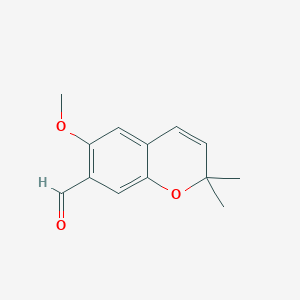
(2-Hydroxyethyl)propylcarbamodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)propylcarbamodithioic acid is an organic compound with the molecular formula C₆H₁₃NOS₂ It is a derivative of carbamodithioic acid, featuring a hydroxyethyl group and a propyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)propylcarbamodithioic acid typically involves the reaction of propylamine with carbon disulfide, followed by the addition of 2-chloroethanol. The reaction conditions often require a basic environment, such as the presence of sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and controlled environments to ensure the purity and yield of the compound. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyethyl)propylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamodithioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Hydroxyethyl)propylcarbamodithioic acid is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are studied for their catalytic properties.
Biology
In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions, making it useful in studies involving metal ion transport and detoxification.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to chelate metal ions makes it a candidate for treating metal poisoning.
Industry
In the industrial sector, this compound is used in the formulation of pesticides and fungicides. Its chemical properties make it effective in protecting crops from pests and diseases.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)propylcarbamodithioic acid involves its ability to chelate metal ions. The hydroxyethyl and propyl groups enhance its binding affinity to metal ions, forming stable complexes. These complexes can interfere with metal-dependent biological processes, leading to various effects such as inhibition of enzyme activity or disruption of metal ion transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Hydroxyethyl)carbamodithioic acid: Lacks the propyl group, making it less hydrophobic.
Propylcarbamodithioic acid: Lacks the hydroxyethyl group, reducing its solubility in water.
Uniqueness
(2-Hydroxyethyl)propylcarbamodithioic acid is unique due to the presence of both hydroxyethyl and propyl groups. This combination enhances its solubility in both aqueous and organic solvents, making it versatile for various applications. Additionally, the dual functional groups provide multiple sites for chemical reactions, increasing its utility in synthetic chemistry.
Eigenschaften
CAS-Nummer |
91487-43-3 |
|---|---|
Molekularformel |
C6H13NOS2 |
Molekulargewicht |
179.3 g/mol |
IUPAC-Name |
2-hydroxyethyl(propyl)carbamodithioic acid |
InChI |
InChI=1S/C6H13NOS2/c1-2-3-7(4-5-8)6(9)10/h8H,2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
YIIHBMNAOJJSEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCO)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


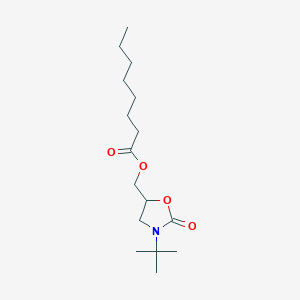
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
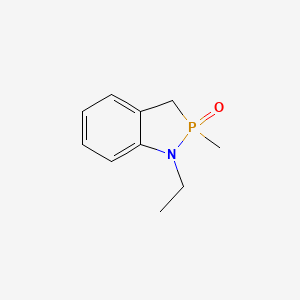
![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)
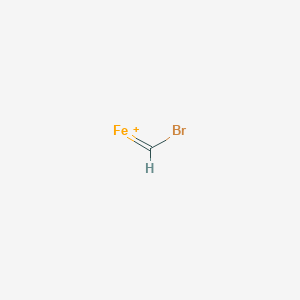
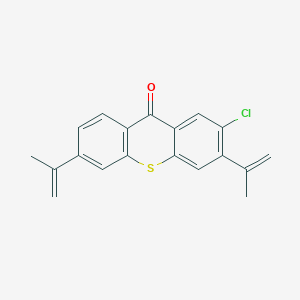
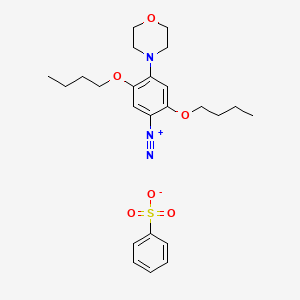
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
